molecular formula C10H9F3O3 B2483849 Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester CAS No. 1567667-05-3

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester

Cat. No.: B2483849
CAS No.: 1567667-05-3
M. Wt: 234.174
InChI Key: SAMFHIZBXDPRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMFHIZBXDPRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester typically involves the trifluoromethylation of a benzoic acid derivative followed by esterification. One common method includes the radical trifluoromethylation of a benzoic acid precursor using a trifluoromethylating agent under radical conditions . The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent . The final esterification step involves reacting the hydroxymethylated benzoic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester exerts its effects is largely dependent on its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets. These properties make the compound a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Benzoic Acid Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
Target compound (1567667-05-3) C10H9F3O3 234.17 5-(CH2OH), 2-(CF3), 1-(COOCH3) Hydrophilic due to -CH2OH; potential bioactive intermediate
Methyl 2-(trifluoromethyl)benzoate C9H7F3O2 204.15 2-(CF3), 1-(COOCH3) Lower hydrophilicity; used in fluorinated intermediates
Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester (27475-14-5) C17H14BrO5 393.20 5-(BrCOCH2), 2-(OCH2Ph), 1-(COOCH3) Bromoacetyl enhances reactivity (e.g., nucleophilic substitution); phenylmethoxy adds steric bulk
2-Acetylamino-benzoic acid, methyl ester C10H11NO3 193.20 2-(NHCOCH3), 1-(COOCH3) Acetylamino group may improve metabolic stability; antitumor activity reported
Benzoic acid, 5-amino-2,4-difluoro-, methyl ester (125568-73-2) C8H7F2NO2 201.15 5-(NH2), 2,4-(F), 1-(COOCH3) Amino group increases solubility in acidic environments; fluorine enhances electronegativity
Benzoic acid, 5-chloro-2-[(4-methylphenoxy)methyl]-, methyl ester (868636-28-6) C16H15ClO3 290.74 5-(Cl), 2-(OCH2C6H4CH3), 1-(COOCH3) Chloro and phenoxymethyl groups enhance lipophilicity; agrochemical applications
Detailed Comparative Analysis

A. Substituent Effects on Reactivity and Stability

  • Trifluoromethyl (-CF3) : Present in both the target compound and Methyl 2-(trifluoromethyl)benzoate, this group increases chemical stability and electronegativity, making the compounds resistant to oxidation .
  • Bromoacetyl (-BrCOCH2) : Found in ACI-INT-1146, this substituent acts as a reactive site for nucleophilic substitution, making the compound useful in synthetic chemistry for further derivatization .

C. Physicochemical Properties

  • Solubility : The target compound’s hydroxymethyl group likely increases aqueous solubility compared to Methyl 2-(trifluoromethyl)benzoate, which lacks polar substituents .
  • Thermal Stability : Trifluoromethyl and bromoacetyl groups generally improve thermal stability, as seen in the higher molecular weight of ACI-INT-1146 (393.20 g/mol) .

Biological Activity

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester (CAS Number: 1567667-05-3) is a chemical compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological activity of organic molecules by influencing their interaction with biological targets. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F3O. Its structure includes a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid core, which contributes to its unique chemical properties.

Table 1: Basic Properties

PropertyValue
Molecular Weight234.1724 g/mol
CAS Number1567667-05-3
Purity≥95%
Storage TemperatureRoom temperature

Antimicrobial Properties

Research indicates that benzoic acid derivatives often exhibit antimicrobial properties. The presence of the trifluoromethyl group can enhance the potency of these compounds against various microorganisms.

  • Study Findings : A study evaluating various benzoic acid derivatives found that compounds with trifluoromethyl substitutions showed increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

The antioxidant capacity of benzoic acid derivatives has been well-documented. The hydroxymethyl group may contribute to the scavenging of free radicals, thus protecting cells from oxidative stress.

  • Research Insights : A comparative study on the antioxidant activities of various benzoic acid derivatives highlighted that those with hydroxyl and trifluoromethyl groups exhibited significant radical scavenging activity .

Anticancer Potential

Emerging studies suggest that benzoic acid derivatives may possess anticancer properties. The trifluoromethyl group is particularly noted for enhancing the efficacy of compounds in targeting cancer cells.

  • Case Study : In vitro studies demonstrated that certain trifluoromethyl-substituted benzoic acids inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Hydrogen Bonding : The hydroxymethyl group facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity.
  • Lipophilicity : The trifluoromethyl group increases lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other related benzoic acid derivatives.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntioxidant ActivityAnticancer Activity
This compoundHighModerateSignificant
Methyl 2-hydroxybenzoateModerateHighLow
Methyl 5-methoxy-2-hydroxybenzoateLowModerateModerate

Q & A

Basic Questions

Q. How can the molecular structure of this compound be experimentally confirmed?

  • Methodology : Use a combination of X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-state analysis). For crystallography, refine the structure using software like SHELXL to resolve bond lengths and angles . For NMR, assign peaks via ¹H/¹³C spectra, focusing on the hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) groups. Compare experimental data with computed chemical shifts from density functional theory (DFT) to validate assignments .

Q. What are the critical physicochemical properties for laboratory handling?

  • Key Properties :

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₉F₃O₃
Molecular Weight234.17 g/mol
Exact Mass234.05 g/mol (calculated via HRMS)
SolubilityLikely polar aprotic solvents (e.g., DMSO, THF)
  • Handling Considerations : The hydroxymethyl group may introduce hygroscopicity; store under inert atmosphere. Use fluorinated solvent-resistant equipment due to the -CF₃ group .

Q. What synthetic routes are reported for this ester?

  • Methodology : Optimize esterification via Steglich reaction (DCC/DMAP coupling) between 5-(hydroxymethyl)-2-(trifluoromethyl)benzoic acid and methanol. Monitor reaction progress by TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How do computational methods predict the electronic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density. Basis sets like 6-31G(d,p) are suitable for -CF₃ and ester groups. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Validate against experimental UV-Vis or cyclic voltammetry data .

Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitution?

  • Mechanistic Insight : The -CF₃ group is electron-withdrawing, polarizing adjacent C-F bonds and activating the aromatic ring for electrophilic attack. Use Hammett constants (σₘ) to quantify substituent effects. Compare reaction rates with non-fluorinated analogs in SNAr reactions. DFT-derived electrostatic potential maps can visualize charge distribution .

Q. How can contradictions in spectroscopic data for derivatives be resolved?

  • Analytical Strategy :

  • Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data. For ambiguous peaks (e.g., hydroxymethyl vs. methoxy), use deuterium exchange (¹H-NMR) or HSQC (¹³C-¹H correlation).
  • Crystallographic validation : Resolve tautomeric or conformational ambiguities via single-crystal X-ray diffraction .

Q. What role does the hydroxymethyl group play in hydrogen-bonding networks?

  • Experimental Design : Synthesize analogs with -CH₂OH replaced by -CH₃ or -COOH. Compare crystal packing (X-ray) and solubility profiles. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O-H···O bonds) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values?

  • Troubleshooting :

  • Temperature control : Ensure measurements are taken at standardized temperatures (e.g., 25°C).
  • Solvent purity : Trace water in DMSO or THF can skew results; use molecular sieves for drying.
  • Method validation : Compare gravimetric analysis with UV-Vis quantification .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthetic scale-up?

  • Recommendations :

  • Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature).
  • Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring.
  • Optimize purification via recrystallization (e.g., ethanol/water mixtures) rather than chromatography for large batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.